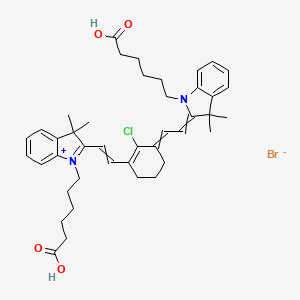

MHI-148

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C42H52BrClN2O4 |

|---|---|

Peso molecular |

764.2 g/mol |

Nombre IUPAC |

6-[2-[2-[3-[2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

Clave InChI |

SBSLCJXMLMGYFH-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MHI-148 in Cancer Cells

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye recognized for its intrinsic tumor-targeting properties.[1][2] Unlike traditional chemotherapeutic agents, the primary mechanism of this compound is not direct cytotoxicity but rather its ability to selectively accumulate and be retained in cancer cells while showing minimal uptake in normal, healthy cells.[3][4] This specificity makes it a powerful agent for cancer imaging, diagnosis, and as a targeted delivery vehicle for potent anticancer drugs.[1][2][5] This guide provides a detailed examination of the molecular mechanisms governing this compound's action in cancer cells, supported by experimental data and methodologies.

Core Mechanism: Selective Uptake and Intracellular Accumulation

The preferential accumulation of this compound in tumor cells is a multi-factorial process, primarily mediated by the overexpression of specific transporters on the cancer cell surface and influenced by the unique tumor microenvironment.

1. Role of Organic Anion-Transporting Polypeptides (OATPs)

The primary route of entry for this compound into cancer cells is through a superfamily of solute carrier transporters known as Organic Anion-Transporting Polypeptides (OATPs).[1] Many cancer types, including colon carcinoma, overexpress OATPs on their cell membranes.[1] This overexpression is a key determinant of this compound's tumor selectivity. The uptake and retention of this compound can be competitively inhibited and blocked by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the essential role of these transporters.[3][4]

2. Influence of the Tumor Microenvironment and Signaling Pathways

The hypoxic (low oxygen) microenvironment typical of solid tumors further enhances this compound uptake. This process is linked to the hypoxia-inducible factor 1α (HIF1α), which can regulate the expression of OATPs.[6] Additionally, the β-catenin signaling pathway has been shown to regulate the membrane transporters OATP2B1 and ABCG2, which mediate the tumor-specific accumulation and retention of this compound in hepatocellular carcinoma cells.[7]

3. Subcellular Localization

Once inside the cancer cell, this compound does not distribute uniformly. Instead, it specifically concentrates in the mitochondria and lysosomes.[1][3][4] This targeted intracellular localization is crucial for its application as a drug delivery vehicle, as it allows for the release of conjugated therapeutic agents directly to organelles involved in cell death pathways.[1]

Therapeutic Application: this compound as a Drug Delivery System

The most significant application of this compound in cancer therapy is its use as a tumor-targeting carrier for conventional chemotherapeutic drugs, thereby creating potent theranostic agents.[1][8]

Case Study: Paclitaxel-MHI-148 (PTX-MHI) Conjugate

Paclitaxel (PTX) is a widely used anticancer drug that is limited by poor water solubility and low tumor penetration.[1] By conjugating PTX to this compound, the resulting PTX-MHI molecule gains the tumor-specific targeting capabilities of the dye.[1][9]

-

Enhanced Bioavailability: The PTX-MHI conjugate significantly improves the delivery and accumulation of PTX in tumor cells compared to normal cells.[1]

-

Mechanism of Action: Following OATP-mediated uptake, the PTX-MHI conjugate localizes to the mitochondria and lysosomes.[1] The release of PTX in these organelles triggers cell death through both the intrinsic mitochondrial apoptosis pathway and a cathepsin B-mediated lysosomal pathway.[1] This dual-pathway induction of cell death enhances the cytotoxic efficiency of paclitaxel.[1] The anticancer effect is achieved even without light irradiation.[1][10]

Conjugation with Other Drugs

This compound has also been conjugated with other drugs, such as the CDK4/6 inhibitor palbociclib.[5] Interestingly, the resulting MHI-palbociclib conjugate exhibited increased potency and appeared to engage different cellular targets, suggesting that conjugation to this compound can sometimes alter the mechanism of action of the parent drug.[5]

Note on mTOR Signaling

While this compound affects fundamental cellular processes like apoptosis, current research does not characterize it as a direct inhibitor or activator of the mTOR (mammalian target of Rapamycin) signaling pathway. Its mechanism is distinct, focusing on targeted delivery rather than direct kinase inhibition. Confusion may arise with a different compound, MHY1485, which is a known mTOR activator.[11]

Quantitative Data Summary

Cytotoxicity studies are essential for evaluating the efficacy of this compound conjugates. The following table summarizes data from a study comparing the effects of PTX-MHI, PTX alone, and this compound alone on colon carcinoma (HT-29) and normal fibroblast (NIH3T3) cells.

| Compound | Cell Line | Concentrations Tested (µM) | Observation | Citation |

| PTX-MHI | HT-29 (Cancer) | 0, 0.01, 0.05, 0.1, 0.5, 1.5 | Greater reduction in cell viability compared to NIH3T3 cells. | [1][10] |

| NIH3T3 (Normal) | 0, 0.01, 0.05, 0.1, 0.5, 1.5 | Minimal effect on cell viability. | [1][10] | |

| PTX | HT-29 (Cancer) | 0, 0.01, 0.05, 0.1, 0.5, 1.5 | Reduced cell viability. | [1][10] |

| NIH3T3 (Normal) | 0, 0.01, 0.05, 0.1, 0.5, 1.5 | Reduced cell viability, showing non-specific toxicity. | [1][10] | |

| This compound | HT-29 & NIH3T3 | 0, 0.01, 0.05, 0.1, 0.5, 1.5 | No noticeable cytotoxicity. | [1][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its conjugates.

1. Cell Culture and Reagents

-

Cell Lines: Human colon carcinoma (HT-29) and mouse embryonic fibroblasts (NIH3T3) are commonly used.[1] HT-29 cells are known to overexpress OATPs.[1]

-

Culture Media: HT-29 cells are cultured in McCoy's 5A Medium, while NIH3T3 cells are cultured in RPMI-1640, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. In Vitro Cellular Uptake and Imaging

-

Objective: To visually confirm the preferential uptake of this compound or its conjugates in cancer cells versus normal cells.

-

Method:

-

Seed HT-29 and NIH3T3 cells in appropriate culture plates or imaging chambers.

-

After 24 hours, treat the cells with this compound or a fluorescent conjugate (e.g., PTX-MHI).

-

Incubate for a specified period (e.g., 30 minutes).[12]

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove any free dye.[12]

-

Image the cells using a fluorescence microscope equipped with a near-infrared (NIR) filter set.[1]

-

-

Expected Result: A strong NIR fluorescence signal is observed exclusively in the HT-29 cancer cells, with little to no signal in the NIH3T3 normal cells.[1]

3. Intracellular Localization Studies

-

Objective: To determine the subcellular compartments where this compound accumulates.

-

Method:

-

Treat HT-29 cells with the this compound conjugate.

-

Co-stain the cells with organelle-specific fluorescent trackers, such as LysoTracker Green (for lysosomes) and MitoTracker or rhodamine 123 (for mitochondria).[1][10]

-

Image the cells using fluorescence microscopy, capturing images in the NIR channel (for this compound) and the appropriate channels for the organelle trackers.

-

Merge the images to assess co-localization.

-

-

Expected Result: A significant overlap is observed between the NIR signal of this compound and the signals from both the lysosomal and mitochondrial trackers, indicating accumulation in these organelles.[1]

4. Cytotoxicity Assay (MTT Assay)

-

Objective: To quantify the effect of this compound and its conjugates on cell viability.

-

Method:

-

Seed HT-29 and NIH3T3 cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of the test compounds (e.g., this compound, PTX, PTX-MHI) ranging from 0.01 to 1.5 µM.[1][10]

-

Incubate the plates for 1, 2, or 3 days.[1]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

-

5. In Vivo Tumor Growth Inhibition Study

-

Objective: To evaluate the antitumor efficacy of this compound conjugates in a living organism.

-

Method:

-

Establish a tumor model, for example, by subcutaneously injecting HT-29 cells into female BALB/c nude mice.[1]

-

Once tumors reach a certain volume, randomly assign mice to different treatment groups (e.g., PBS control, this compound, PTX, PTX-MHI).

-

Administer treatments intravenously at specified doses (e.g., 2 mg/kg) and intervals (e.g., on days 0, 7, and 14).[1][10]

-

Monitor tumor volume and mouse body weight regularly (e.g., every other day for 30 days).[1]

-

-

Expected Result: The PTX-MHI treatment group should show significantly greater tumor growth inhibition compared to the control, PTX alone, and this compound alone groups, demonstrating the enhanced in vivo efficacy of the targeted conjugate.[1]

References

- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Conjugation of Palbociclib with this compound Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 8. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

MHI-148 Dye: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in cancer research and drug development. Its unique tumor-targeting properties, which facilitate selective accumulation in malignant cells, have positioned it as a valuable tool for a range of applications, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data to support its application in a research setting.

Introduction

This compound is a lipophilic cation that exhibits preferential accumulation within the mitochondria and lysosomes of tumor cells, while showing minimal uptake in normal, healthy cells.[1][2][3] This tumor-specific targeting is a key attribute that underpins its utility in oncology research. As a near-infrared dye, its fluorescence properties fall within a spectral range that allows for deep tissue penetration, making it suitable for in vivo imaging applications.[4][5] Furthermore, its chemical structure lends itself to conjugation with therapeutic agents, enabling the development of targeted cancer therapies.[2][6]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its effective use in experimental settings. A summary of these characteristics is provided below.

| Property | Value | Reference |

| Synonyms | IR-808 | [7] |

| CAS Number | 172971-76-5 | [8] |

| Molecular Formula | C42H52BrClN2O4 | [9] |

| Molecular Weight | 764.2 g/mol | [8] |

| Excitation Wavelength | ~774 - 808 nm | [10][11] |

| Emission Wavelength | ~820 - 896 nm | [4][10] |

| Quantum Yield | High (characteristic of heptamethine cyanine dyes) | [12] |

| Molar Extinction Coefficient (ε) | High (characteristic of heptamethine cyanine dyes) | [12] |

| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [8] |

Mechanism of Action: Tumor-Specific Accumulation

The selective uptake of this compound by cancer cells is a multi-factorial process primarily driven by the unique microenvironment of tumors. The key signaling pathway involved is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) axis.

The HIF-1α/OATPs Signaling Pathway

The hypoxic (low oxygen) conditions characteristic of solid tumors lead to the stabilization and activation of the transcription factor HIF-1α. Activated HIF-1α upregulates the expression of various genes, including those encoding for OATPs. These transport proteins, which are overexpressed on the surface of many cancer cells, facilitate the entry of this compound into the cell. In contrast, normal cells in well-oxygenated tissues have low levels of HIF-1α and OATPs, resulting in significantly lower uptake of the dye.[9]

Caption: HIF-1α/OATPs Signaling Pathway for this compound Uptake.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common research applications. Optimization may be required for specific cell lines or experimental conditions.

In Vitro Cell Staining and Imaging

This protocol outlines the steps for staining cultured cells with this compound for fluorescence microscopy.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells on coverslips or in imaging plates

-

Fluorescence microscope with appropriate filter sets (e.g., Cy7 or ICG)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

-

Prepare Working Solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Wash: Remove the staining solution and wash the cells two to three times with warm PBS.

-

Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using a near-infrared filter set.[3]

In Vivo Imaging in Animal Models

This protocol describes the administration of this compound to tumor-bearing mice for in vivo fluorescence imaging.

Materials:

-

This compound dye

-

Sterile PBS or other appropriate vehicle

-

Tumor-bearing mice

-

In vivo imaging system capable of detecting near-infrared fluorescence

Procedure:

-

Prepare this compound Injection Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and PBS) to a final concentration appropriate for the desired dose. A typical dose is around 1.5 µmol/kg.

-

Administration: Inject the this compound solution intravenously (e.g., via the tail vein) into the tumor-bearing mouse.

-

Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours), anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images to monitor the biodistribution and tumor accumulation of the dye.[5] Peak tumor accumulation is often observed between 8 and 24 hours post-injection.[13]

Conjugation of this compound to Paclitaxel (Example Protocol)

This protocol provides a general method for conjugating this compound to the anticancer drug paclitaxel, as has been described in the literature.[2][14]

Materials:

-

This compound with a reactive group (e.g., carboxylic acid)

-

Paclitaxel (PTX)

-

Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM))

-

Purification system (e.g., high-performance liquid chromatography (HPLC))

Procedure:

-

Dissolution: Dissolve this compound, paclitaxel, and DMAP in anhydrous DCM.

-

Coupling Reaction: Add DCC to the solution and stir the reaction mixture at room temperature for several hours to overnight, protected from light.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

Purification: Once the reaction is complete, filter the mixture to remove byproducts. Purify the crude product using HPLC to isolate the this compound-paclitaxel conjugate.

-

Characterization: Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and NMR spectroscopy.

Experimental Workflow and Visualization

A typical experimental workflow for utilizing this compound in cancer research is depicted below.

Caption: General Experimental Workflow for this compound Applications.

Conclusion

This compound is a powerful and versatile near-infrared dye with significant promise for advancing cancer research and therapy. Its tumor-specific accumulation, mediated by the HIF-1α/OATPs signaling axis, coupled with its favorable fluorescence properties, makes it an excellent candidate for both in vitro and in vivo applications. This guide provides the foundational technical information and protocols to enable researchers to effectively harness the capabilities of this compound in their studies. As with any experimental tool, appropriate optimization and validation are essential for achieving robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Unraveling the Chemistry of meso-Cl Tricarbocyanine Dyes in Conjugation Reactions for the Creation of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 14. researchgate.net [researchgate.net]

MHI-148: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Tumor-Targeting Near-Infrared Dye

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that has garnered significant interest within the scientific community for its potent near-infrared (NIR) fluorescence and remarkable tumor-targeting capabilities.[1][2][3] This intrinsic specificity for cancerous cells, coupled with its favorable photophysical properties, positions this compound as a promising agent for a range of applications in oncology, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on the underlying mechanisms of its tumor selectivity. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound, also known as IR-808, is a complex organic molecule with the chemical formula C42H52BrClN2O4 and a molecular weight of 764.23 g/mol .[5] Its structure is characterized by two indolenine rings linked by a heptamethine chain, a feature responsible for its near-infrared absorption and emission. The presence of carboxylic acid groups enhances its solubility and provides functional handles for conjugation to other molecules, such as chemotherapeutic agents.[6]

Physicochemical and Optical Properties of this compound

| Property | Value |

| Chemical Formula | C42H52BrClN2O4 |

| Molecular Weight | 764.23 g/mol |

| CAS Number | 172971-76-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO (≥ 10 mM), DMF (20 mg/ml), and Ethanol (10 mg/ml). Limited solubility in PBS (pH 7.2) (1 mg/ml).[7] |

| Storage and Stability | Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year.[3][5] |

| Excitation Maximum | 782 nm[7] |

| Emission Maximum | 808 nm[7] |

| Quantum Yield | Reported to be high, though specific quantitative values are not consistently available in the reviewed literature.[5][8] |

| Molar Extinction Coefficient | Reported to be high, characteristic of cyanine dyes, but specific numerical values are not consistently available in the reviewed literature.[5][8] |

Biological Activity and Mechanism of Action

The most compelling characteristic of this compound is its ability to selectively accumulate in tumor cells while exhibiting minimal uptake by normal, healthy cells.[1][4] This tumor-specific targeting is a critical attribute for its use in both diagnostic and therapeutic applications.

Tumor-Targeting and Cellular Uptake

This compound is readily taken up and retained by cancer cells, localizing primarily within the mitochondria and lysosomes.[1][4][9] This selective accumulation is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells, coupled with the hypoxic tumor microenvironment.[9][10] The uptake mechanism is believed to be mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/OATPs signaling axis.[10] In the low-oxygen environment characteristic of solid tumors, HIF-1α is stabilized, leading to the upregulation of OATPs, which in turn facilitate the transport of this compound into the cancer cells.[10]

Caption: Signaling pathway of this compound uptake in cancer cells.

Cytotoxicity and Therapeutic Potential

This compound itself exhibits low cytotoxicity at concentrations effective for imaging.[1][9] However, its tumor-targeting properties make it an excellent candidate for a drug delivery vehicle. When conjugated with chemotherapeutic agents, such as paclitaxel (B517696) (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy compared to the drug alone.[9] The targeted delivery of the cytotoxic payload to cancer cells minimizes systemic toxicity and improves the therapeutic index.[9]

Quantitative Biological Data

| Assay | Cell Line | Concentration/Dose | Result |

| Cell Viability (MTT) | HT-29 (Colon Carcinoma) | 0-1.5 µM (3 days) | Negligible toxicity observed for this compound alone.[9] |

| Cell Viability (MTT) | NIH3T3 (Normal Fibroblast) | 0-1.5 µM (3 days) | Negligible toxicity observed for this compound alone.[9] |

| In Vivo Tumor Growth Inhibition | HT-29 Xenograft | 2 mg/kg (PTX-MHI conjugate) | Significant tumor shrinkage observed compared to paclitaxel alone.[9] |

| In Vivo Biodistribution | HT-29 Xenograft | 2 µ g/mouse (PTX-MHI) | Maximum tumor accumulation observed at 12 hours post-injection.[11] |

Experimental Protocols

Synthesis and Purification of this compound

While a detailed, step-by-step synthesis protocol for this compound is often cited as "previously described" in the literature, a general methodology for the synthesis of heptamethine cyanine dyes can be outlined.[12] The synthesis typically involves the condensation of an indolenine precursor with a polymethine chain-containing intermediate.

General Synthesis Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Purification: Purification of this compound is typically achieved through High-Performance Liquid Chromatography (HPLC).[13] A common method for purifying cyanine dyes involves reversed-phase HPLC using a C18 column with a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.[8]

Detailed Purification Protocol (General for Cyanine Dyes):

-

Prepare Buffers:

-

Low Salt Buffer (LSB): 25 mM TEAA, pH 8.0; 10% acetonitrile.

-

High Salt Buffer (HSB): 1 M TEAA, pH 8.0; 10% acetonitrile.

-

-

Column Preparation: Equilibrate a C18 HPLC column with LSB.

-

Sample Injection: Dissolve the crude this compound in a minimal amount of the mobile phase and inject it into the HPLC system.

-

Elution: Elute the sample using a linear gradient from LSB to HSB.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, which can be monitored by its characteristic absorbance at approximately 780 nm.

-

Desalting and Lyophilization: Desalt the collected fractions using a Sep-Pak C18 cartridge and lyophilize to obtain the pure dye.[8]

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from a study evaluating the cytotoxicity of this compound and its conjugates.[9]

-

Cell Seeding: Seed cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Imaging

This protocol is based on studies performing near-infrared fluorescence imaging of tumors in mouse models.[6]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumor xenografts (e.g., HT-29).

-

Dye Administration: Inject this compound (e.g., 50 nmol/mouse) or its conjugate intravenously or intraperitoneally.

-

Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate filters for near-infrared fluorescence (excitation ~780 nm, emission ~810 nm).

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.

Conclusion

This compound is a versatile and powerful tool for cancer research and has the potential for significant clinical impact. Its intrinsic tumor-targeting properties, mediated by the HIF-1α/OATPs signaling axis, combined with its excellent near-infrared fluorescence characteristics, make it an ideal candidate for developing advanced diagnostic and therapeutic strategies against a variety of cancers. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 3. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 9. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 442211 | Stanford Health Care [stanfordhealthcare.org]

- 11. researchgate.net [researchgate.net]

- 12. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MHI-148 and Organic Anion Transporting Polypeptide (OATP) Mediated Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye recognized for its near-infrared (NIR) fluorescence properties and its selective accumulation in tumor cells. This characteristic has positioned it as a promising agent for cancer imaging and as a vehicle for targeted drug delivery.[1] A primary mechanism governing this tumor-specific uptake is its interaction with organic anion transporting polypeptides (OATPs), a family of transmembrane solute carriers. This technical guide provides an in-depth overview of the core principles of this compound uptake via OATPs, detailing the underlying molecular pathways and experimental methodologies.

Core Concept: The HIF-1α/OATP Signaling Axis in this compound Uptake

The preferential accumulation of this compound in cancerous tissues is intrinsically linked to the unique tumor microenvironment, particularly hypoxia.[2][3] Hypoxia, or low oxygen levels, is a common feature of solid tumors. In response to hypoxic conditions, tumor cells activate a transcription factor known as hypoxia-inducible factor-1α (HIF-1α).[2][4] HIF-1α, in turn, upregulates the expression of various genes, including those encoding for OATP family members.[2][4] This increased expression of OATPs on the cancer cell surface facilitates enhanced uptake of this compound.[2] In contrast, normal cells with lower metabolic rates and adequate oxygenation exhibit lower levels of both HIF-1α and OATPs, leading to significantly reduced this compound uptake.[3]

Several OATP isoforms are implicated in the transport of this compound, with studies suggesting the involvement of OATP1B1, OATP1B3, and OATP2B1.[5] The dye's uptake can be competitively inhibited by known OATP inhibitors such as bromosulfophthalein (BSP) and rifampicin (B610482).[6][7]

Quantitative Data on this compound and OATP Interaction

While the qualitative relationship between this compound and OATPs is well-established, specific quantitative kinetic data such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound with individual OATP isoforms are not extensively reported in the publicly available scientific literature. However, semi-quantitative data from inhibition studies demonstrate the OATP-dependency of this compound uptake.

| Inhibitor | Target OATPs | Concentration Used | Effect on this compound Uptake | Cell Line | Reference |

| Bromosulfophthalein (BSP) | Pan-OATP inhibitor | 250 µM | Reduced NIR dye uptake | Canine cancer cells | [7] |

| Rifampicin (RIF) | OATP1B1/1B3 inhibitor | 25 µM | Reduced NIR dye uptake | Canine cancer cells | [7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key processes involved in this compound uptake, the following diagrams have been generated using the DOT language.

Caption: HIF-1α/OATP signaling pathway for this compound uptake in cancer cells.

Caption: Experimental workflow for an OATP inhibition assay with this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to study this compound uptake, based on methodologies described in the literature.

In Vitro this compound Uptake and Inhibition Assay

Objective: To assess the uptake of this compound in cancer cells and the inhibitory effect of known OATP inhibitors.

Materials:

-

Cancer cell line known to express OATPs (e.g., HT-29, human colon cancer)[8]

-

Normal cell line with low OATP expression (e.g., NIH3T3, mouse embryonic fibroblasts) for comparison[8]

-

Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for NIH3T3) and supplements

-

This compound stock solution (in DMSO)

-

OATP inhibitors: Bromosulfophthalein (BSP) and Rifampicin (RIF)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Fluorescence microscope with NIR imaging capabilities or a plate reader

Protocol:

-

Cell Seeding: Seed HT-29 and NIH3T3 cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

-

Inhibitor Pre-incubation: For inhibition studies, pre-incubate the cells with a known OATP inhibitor for 30 minutes. For example, use rifampicin at a final concentration of 25 µM or BSP at 250 µM.[7] A control group without any inhibitor should be included.

-

This compound Incubation: Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 10 µM).[9] Incubate for 30-60 minutes at 37°C.

-

Washing: Following incubation, aspirate the medium containing this compound and wash the cells twice with ice-cold PBS to remove any unbound, extracellular dye.

-

Imaging and Quantification: Acquire images using a fluorescence microscope equipped with an appropriate NIR filter set. Alternatively, quantify the intracellular fluorescence using a microplate reader.

-

Data Analysis: Compare the fluorescence intensity between the cancer and normal cell lines. In the inhibition assay, compare the fluorescence intensity of inhibitor-treated cells to the control group to determine the percentage of inhibition.

In Vivo Tumor Imaging with this compound

Objective: To evaluate the tumor-targeting and imaging capabilities of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Tumor cells for xenograft model (e.g., HT-29)

-

This compound solution for injection (sterile)

-

In vivo imaging system capable of NIR fluorescence detection

Protocol:

-

Tumor Xenograft Model: Subcutaneously inject a suspension of tumor cells (e.g., HT-29) into the flank of the mice. Allow the tumors to grow to a palpable size.

-

This compound Administration: Intravenously inject the this compound solution into the tumor-bearing mice. The dosage can vary, with studies using doses around 2 mg/kg.[8]

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

-

Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the biodistribution of this compound and quantify the fluorescence signal in each organ.

-

Data Analysis: Analyze the in vivo images to assess the tumor-to-background signal ratio over time. Quantify the ex vivo fluorescence intensity to determine the relative accumulation of this compound in the tumor compared to other organs.

Conclusion

The selective uptake of this compound in tumor cells is a complex process primarily mediated by the HIF-1α/OATP signaling axis. This inherent tumor-targeting mechanism, driven by the hypoxic microenvironment, makes this compound a valuable tool for NIR fluorescence imaging of tumors and a promising platform for the development of targeted cancer therapeutics. While the qualitative understanding of this process is robust, further research is needed to elucidate the specific kinetics of this compound interaction with individual OATP isoforms. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the potential of this compound in oncology.

References

- 1. Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

An In-depth Technical Guide to the Subcellular Localization of Novel Tumor-Targeting Agents

Disclaimer: Initial searches for "MVI-148" did not yield specific results for a molecule with this designation in the context of tumor biology. It is highly probable that this is a typographical error. This guide therefore focuses on two promising clinical-stage cancer therapeutics with similar nomenclature: ALX148 (Evorpacept) and VLS-1488 , which are currently under investigation for the treatment of various tumors.

ALX148 (Evorpacept): An Extracellular Agent Targeting the CD47-SIRPα Axis

ALX148, also known as evorpacept, is a novel immunotherapy agent designed to block the CD47 "don't eat me" signal on cancer cells, thereby promoting their phagocytosis by the innate immune system.[1]

Core Mechanism and Predicted Subcellular Localization

ALX148 is a fusion protein that includes a high-affinity variant of the SIRPα D1 domain, which binds to CD47, and an inactive human IgG1 Fc domain.[2][3] Its primary site of action is the extracellular surface of the tumor cell plasma membrane . By binding to CD47, ALX148 prevents its interaction with SIRPα on myeloid cells like macrophages, thus inhibiting the downstream inhibitory signaling that suppresses phagocytosis.[2][3][4]

Given its proteinaceous nature and its function as a receptor antagonist on the cell surface, ALX148 is not expected to have a primary intracellular localization. Its therapeutic effect is mediated through the modulation of cell-to-cell signaling in the tumor microenvironment.

Quantitative Data on Cellular Distribution

As ALX148's therapeutic target is on the cell surface, quantitative data focuses on its binding affinity to CD47 and its ability to occupy the target on peripheral blood cells and, by extension, tumor cells. Direct measurement of its concentration in subcellular compartments is not a primary focus of its mechanism of action.

| Parameter | Species | Apparent Affinity (KD) | Method | Reference |

| CD47 Binding | Human | 9.7 pM | Surface Plasmon Resonance | [3] |

| CD47 Binding | Cynomolgus Monkey | 10.2 pM | Surface Plasmon Resonance | [3] |

| CD47 Binding | Mouse | 6.7 nM | Surface Plasmon Resonance | [3] |

| CD47 Binding | Rat | 1.8 nM | Surface Plasmon Resonance | [3] |

| Target Occupancy | Human Peripheral T-cells and Erythrocytes | Complete occupancy achieved at therapeutic doses | Flow Cytometry | [5] |

Experimental Protocols

Protocol 1: Determination of ALX148 Binding to the Cell Surface of Tumor Cells via Flow Cytometry

This protocol is designed to confirm and quantify the binding of ALX148 to its target, CD47, on the surface of tumor cells.

-

Cell Preparation:

-

Harvest tumor cells from culture and wash twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

-

Resuspend cells to a concentration of 1 x 106 cells/mL in FACS buffer.

-

-

Incubation with ALX148:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add fluorescently labeled ALX148 at various concentrations (e.g., 0.1 nM to 1 µM) to the respective tubes. A negative control protein, such as a variant of ALX148 engineered not to bind CD47, should be used to determine non-specific binding.[6]

-

Incubate on ice for 30-60 minutes in the dark.

-

-

Washing and Staining:

-

Wash the cells three times with cold FACS buffer to remove unbound ALX148.

-

If ALX148 is not fluorescently labeled, a secondary antibody staining step is required. Resuspend the cell pellet in FACS buffer containing a fluorescently labeled secondary antibody that recognizes the Fc portion of ALX148.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells three times with cold FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the geometric mean fluorescence intensity (MFI) to quantify the amount of ALX148 bound to the cell surface.

-

Visualizations

Caption: ALX148 blocks the CD47-"don't eat me" signal, enabling macrophage-mediated phagocytosis.

Caption: Workflow for determining ALX148 cell surface binding using flow cytometry.

VLS-1488: An Intracellular Agent Targeting the Mitotic Kinesin KIF18A

VLS-1488 is an orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[7][8] It is being developed as a targeted therapy for cancers with high levels of chromosomal instability (CIN), which are often dependent on KIF18A for successful cell division.[9][10]

Core Mechanism and Predicted Subcellular Localization

The target of VLS-1488, KIF18A, is a motor protein that localizes to the plus-ends of kinetochore microtubules within the mitotic spindle during cell division.[8] Its function is critical for the proper alignment of chromosomes at the metaphase plate. As an oral small molecule inhibitor, VLS-1488 is designed to be cell-permeable. Therefore, its predicted subcellular localization is the cytoplasm , with accumulation at the mitotic spindle in dividing tumor cells to engage its target, KIF18A. Inhibition of KIF18A by VLS-1488 leads to mitotic errors, such as multipolar cell division, and ultimately, cancer cell death.[7]

Quantitative Data on Cellular Distribution

Specific quantitative data on the subcellular distribution of VLS-1488 in tumor cells is not yet publicly available. Research would likely focus on the concentration of VLS-1488 required to inhibit KIF18A activity within the cell.

| Parameter | Value | Method | Reference |

| KIF18A Inhibition (IC50) | 0.016 µM | In vitro biochemical assay | [8] |

| Predicted Primary Localization | Cytoplasm, Mitotic Spindle | Inferred from target localization | [8][10] |

| Predicted Secondary Localization | Not Applicable | - | - |

Experimental Protocols

Protocol 2: Subcellular Fractionation and HPLC-MS/MS for VLS-1488 Quantification

This protocol aims to determine the concentration of VLS-1488 in different subcellular compartments of tumor cells.

-

Cell Culture and Treatment:

-

Culture tumor cells to approximately 80% confluency.

-

Treat cells with VLS-1488 at a therapeutically relevant concentration for a specified period.

-

-

Subcellular Fractionation:

-

Harvest and wash the cells.

-

Use a commercial subcellular fractionation kit (e.g., based on differential centrifugation) to separate the cells into nuclear, mitochondrial, cytosolic, and membrane fractions.

-

Ensure the purity of each fraction using western blotting for compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

-

-

Drug Extraction:

-

To each fraction, add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the extracted VLS-1488.

-

-

Quantification by HPLC-MS/MS:

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).

-

Develop a specific method for the detection and quantification of VLS-1488 and the internal standard based on their mass-to-charge ratios.

-

Calculate the concentration of VLS-1488 in each subcellular fraction by comparing its peak area to that of the internal standard and a standard curve.

-

Visualizations

Caption: VLS-1488 enters the cell and inhibits KIF18A on the mitotic spindle, leading to cell death.

Caption: Workflow for quantifying VLS-1488 in subcellular compartments.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile | PLOS One [journals.plos.org]

- 3. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alxoncology.com [alxoncology.com]

- 6. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile | PLOS One [journals.plos.org]

- 7. Facebook [cancer.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Volastra Therapeutics reports that the initial patient has been treated in the Phase I/II Clinical Study of VLS-1488, a unique KIF18A inhibitor in its innovative compound portfolio [synapse.patsnap.com]

MHI-148: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in cancer research and drug development. Its intrinsic tumor-targeting properties make it a valuable tool for in vivo imaging and targeted drug delivery. A thorough understanding of its photophysical characteristics, particularly its fluorescence spectrum and quantum yield, is crucial for its effective application. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols and an exploration of its cellular uptake mechanism.

Photophysical Properties of this compound

The fluorescence of this compound lies within the near-infrared window, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration.

Fluorescence Spectrum

This compound exhibits distinct excitation and emission spectra in the NIR region. The key spectral characteristics are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 782 nm | [1] |

| Emission Maximum (λem) | 808 nm | [1] |

Quantum Yield

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the fluorescence spectrum and the determination of the fluorescence quantum yield of this compound.

Determination of Fluorescence Spectrum

This protocol outlines the steps to measure the excitation and emission spectra of this compound.

Materials:

-

This compound dye

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS))

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical starting concentration is in the micromolar range (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Emission Spectrum Measurement:

-

Place the cuvette containing the this compound solution in the sample holder.

-

Set the excitation wavelength to a value slightly below the expected maximum (e.g., 770 nm).

-

Scan a range of emission wavelengths (e.g., 780 nm to 900 nm) to find the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 700 nm to 800 nm) to find the excitation maximum (λex).

-

-

Data Analysis: The wavelengths corresponding to the peak intensities in the emission and excitation scans are the respective maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is a common and reliable approach.

Materials:

-

This compound dye

-

A suitable NIR fluorescent standard with a known quantum yield (e.g., IR-125 in DMSO).

-

Spectroscopy-grade solvent(s)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a series of five concentrations for both the this compound sample and the quantum yield standard in the same solvent if possible.

-

The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

-

The slope of these plots represents the gradient (Grad).

-

Calculate the quantum yield of this compound (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Cellular Uptake and Signaling Pathway

The preferential accumulation of this compound in tumor cells is a key feature for its application in cancer imaging and therapy. This selectivity is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.

The uptake mechanism is further influenced by the hypoxic tumor microenvironment. Hypoxia leads to the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of OATPs, thereby enhancing the uptake of this compound.[3][4]

Below is a diagram illustrating the experimental workflow for characterizing this compound's fluorescence properties and a diagram of its cellular uptake signaling pathway.

Caption: Workflow for fluorescence characterization.

Caption: this compound cellular uptake pathway.

Conclusion

This compound is a promising near-infrared dye with favorable photophysical properties for biomedical applications. Its distinct fluorescence spectrum allows for sensitive detection in the NIR window. While a precise quantum yield value requires careful experimental determination, it is recognized to be a highly fluorescent compound. The OATP-mediated and hypoxia-enhanced cellular uptake mechanism provides a basis for its tumor-specific accumulation, making it a valuable agent for cancer imaging, diagnosis, and as a component of targeted drug delivery systems. The protocols and information provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hypoxia in MHI-148 Tumor Accumulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role tumor hypoxia plays in the preferential accumulation of the heptamethine cyanine (B1664457) dye, MHI-148, in cancer cells. This compound's inherent tumor-targeting properties, amplified by the hypoxic microenvironment, position it as a promising agent for both diagnostic imaging and targeted drug delivery. This document details the underlying molecular mechanisms, provides structured quantitative data from preclinical studies, and outlines detailed experimental protocols for researchers investigating this phenomenon.

Core Mechanism: The Hypoxia-HIF-1α-OATP Signaling Axis

The preferential accumulation of this compound in tumor tissues is not a passive phenomenon but rather an active process significantly driven by the hypoxic state common to most solid tumors. The central mechanism involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent upregulation of Organic Anion-Transporting Polypeptides (OATPs), which facilitate the transport of this compound into cancer cells.[1]

Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. However, in the hypoxic tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus. There, it acts as a transcription factor, binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] Key among these are specific OATP genes. Evidence confirms a direct regulatory link between HIF-1α and the cancer-specific variant of OATP1B3 (csOATP1B3), as well as OATP2B1.[2][3] This upregulation of OATP expression on the surface of cancer cells enhances their uptake of this compound.[4] This mechanism also explains the low uptake of this compound in normal, well-oxygenated tissues, where HIF-1α is not stabilized and OATP expression is comparatively low.

References

MHI-148: A Technical Guide to its Selective Targeting of Cancer Cell Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, a heptamethine cyanine (B1664457) dye, demonstrates remarkable selectivity for cancer cells, accumulating preferentially within their mitochondria and lysosomes. This inherent tumor-targeting property has positioned this compound as a promising vehicle for the delivery of therapeutic agents and as a potent imaging agent. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the capabilities of this compound in preclinical and translational cancer research.

Core Principles of this compound Selectivity

The preferential accumulation of this compound in cancer cells is not a stochastic event but rather a process governed by the unique physiological and molecular landscape of the tumor microenvironment. Two key factors are primarily responsible for this selectivity: the hypoxic nature of solid tumors and the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[1][2]

Under the low oxygen conditions characteristic of the tumor microenvironment (hypoxia), cancer cells upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, acts as a transcription factor that promotes the expression of a suite of genes that support tumor survival and progression, including OATPs.[1][3] These transmembrane proteins, which are found at significantly lower levels in normal tissues, function as conduits for the cellular uptake of this compound.[2][3] This orchestrated molecular cascade, known as the HIF-1α/OATP signaling axis, forms the primary basis for the selective entry of this compound into cancer cells.[1][3]

Once inside the cancer cell, this compound exhibits a distinct subcellular localization pattern, concentrating within the mitochondria and lysosomes.[2] This organelle-specific accumulation is a critical aspect of its potential as a drug delivery vehicle, enabling the targeted release of therapeutic payloads directly to these vital cellular compartments.

Quantitative Data on this compound Activity

The selective action of this compound and its conjugates has been quantified in numerous studies. The following tables summarize key data on its cytotoxicity, in vivo biodistribution, and subcellular localization.

Table 1: In Vitro Cytotoxicity of this compound and PTX-MHI Conjugate

| Cell Line | Treatment | Concentration (µM) | Incubation Time (Days) | Cell Viability (%) |

| HT-29 (Colon Cancer) | This compound | 1.5 | 3 | ~95% |

| PTX-MHI | 0.1 | 1 | ~70% | |

| 0.5 | 1 | ~50% | ||

| 1.5 | 1 | ~30% | ||

| 0.1 | 2 | ~40% | ||

| 0.1 | 3 | ~32% | ||

| NIH3T3 (Normal Fibroblast) | This compound | 1.5 | 3 | ~100% |

| PTX-MHI | 1.5 | 3 | ~80% |

Data adapted from a study on a Paclitaxel (PTX)-MHI-148 conjugate.[2]

Table 2: In Vivo Biodistribution of PTX-MHI Conjugate in HT-29 Tumor-Bearing Mice

| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD |

| Tumor | ~1.5 x 10⁸ ± 0.2 x 10⁸ |

| Liver | ~0.8 x 10⁸ ± 0.15 x 10⁸ |

| Kidneys | ~0.5 x 10⁸ ± 0.1 x 10⁸ |

| Lungs | ~0.4 x 10⁸ ± 0.08 x 10⁸ |

| Spleen | ~0.3 x 10⁸ ± 0.05 x 10⁸ |

| Heart | ~0.2 x 10⁸ ± 0.04 x 10⁸ |

Data represents ex vivo imaging 12 hours after intravenous injection of a PTX-MHI conjugate.[2]

Table 3: Subcellular Localization and Functional Impact (Qualitative Summary)

| Parameter | Observation | Expected Quantitative Metric |

| Mitochondrial Co-localization | Strong co-localization of this compound with mitochondrial trackers in cancer cells. | High Pearson's Correlation Coefficient (e.g., >0.8). |

| Mitochondrial Membrane Potential | Expected to induce depolarization in cancer cells upon therapeutic conjugation. | Decrease in the red/green fluorescence ratio in a JC-1 assay. |

| Lysosomal Membrane Permeabilization | Potential to induce LMP, especially when conjugated with cytotoxic agents. | Increase in green fluorescence and decrease in red fluorescence in an Acridine Orange staining assay. |

| mTOR Signaling | The direct effect of this compound alone is not extensively studied. Conjugates may modulate this pathway depending on the therapeutic agent. | Altered levels of p-mTOR and p-S6 in Western blot analysis. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Selective Uptake

Caption: Signaling pathway of this compound selective uptake into cancer cells.

Experimental Workflow for In Vitro Selectivity Assessment

References

An In-depth Technical Guide to the Fundamental Principles of MHI-148 Tumor Targeting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underpinning the tumor-targeting capabilities of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound demonstrates intrinsic tumor-homing properties, making it a promising vehicle for targeted drug delivery and a potent agent for diagnostic imaging.

Core Principles of this compound Tumor Targeting

This compound is a small molecule dye that exhibits preferential accumulation and retention in tumor cells over normal cells.[1] This inherent tumor specificity forms the basis of its application in oncology. When conjugated with chemotherapeutic agents, such as paclitaxel (B517696) (PTX), this compound acts as a delivery system, enhancing the drug's bioavailability and efficacy at the tumor site while minimizing systemic toxicity.[2][3]

The tumor-targeting mechanism of this compound is multifactorial, primarily driven by the unique physiological characteristics of the tumor microenvironment.

The Role of Organic Anion-Transporting Polypeptides (OATPs)

A key factor in the selective uptake of this compound by cancer cells is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their cell membranes.[2] OATPs are a family of transmembrane proteins that facilitate the transport of a wide range of endogenous and exogenous compounds. Numerous studies have shown that various types of tumors, including colon, lung, brain, and bladder carcinomas, exhibit significantly higher levels of OATP expression compared to healthy tissues.[2] This differential expression serves as a gateway for this compound to enter and accumulate within cancer cells.[1][2] The uptake of this compound can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, further confirming the role of these transporters.[1][4]

Influence of the Hypoxic Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia, or low oxygen levels. This condition triggers a cellular response mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α upregulates the expression of various genes, including those encoding for OATPs.[5] In normal, oxygen-rich environments, HIF-1α is rapidly degraded, leading to lower OATP expression and consequently, reduced this compound uptake.[2] This hypoxia-driven upregulation of OATPs in tumor cells creates a positive feedback loop, further enhancing the selective accumulation of this compound.

Intracellular Localization

Upon entering the cancer cell, this compound, and its drug conjugates like PTX-MHI, selectively accumulate in the mitochondria and lysosomes.[1][2] This subcellular localization is significant as it can contribute to the therapeutic effect of the conjugated drug. For instance, the release of drugs within these organelles can trigger apoptosis through mitochondrial or lysosomal pathways.[2]

Quantitative Data on this compound and PTX-MHI Efficacy

The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced efficacy of PTX-MHI in cancer cells and its reduced toxicity in normal cells.

Table 1: In Vitro Cytotoxicity of PTX-MHI, PTX, and this compound in HT-29 (Colon Carcinoma) and NIH3T3 (Normal Fibroblast) Cells [2][6]

| Treatment | Concentration (µM) | Day 1 Cell Viability (%) - HT-29 | Day 2 Cell Viability (%) - HT-29 | Day 3 Cell Viability (%) - HT-29 | Day 1 Cell Viability (%) - NIH3T3 | Day 2 Cell Viability (%) - NIH3T3 | Day 3 Cell Viability (%) - NIH3T3 |

| PTX-MHI | 0.1 | Lower than PTX | ~60 | ~28 | Higher than PTX | Higher than PTX | Higher than PTX |

| 0.5 | Lower than PTX | Significantly Lower | Significantly Lower | Higher than PTX | Higher than PTX | Higher than PTX | |

| 1.5 | Lower than PTX | Significantly Lower | Significantly Lower | Higher than PTX | Higher than PTX | Higher than PTX | |

| PTX | 0.1 | ~100 | ~100 | ~90 | ~100 | ~90 | ~80 |

| 0.5 | ~100 | ~90 | ~70 | ~90 | ~80 | ~60 | |

| 1.5 | ~90 | ~80 | ~60 | ~80 | ~70 | ~50 | |

| This compound | 0.01 - 1.5 | No significant toxicity | No significant toxicity | No significant toxicity | No significant toxicity | No significant toxicity | No significant toxicity |

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Tumor Model [2]

| Treatment Group | Dosage | Tumor Volume Reduction |

| Control (Saline) | - | - |

| PTX | 5 mg/kg | Significant reduction compared to control |

| PTX-MHI | 5 mg/kg | Significantly greater reduction than PTX group |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the tumor-targeting properties of this compound.

Synthesis and Characterization of Paclitaxel-MHI-148 (PTX-MHI) Conjugate[2][7]

-

Reaction Setup : The synthesis involves an ester formation reaction between the 2'-OH group of paclitaxel (PTX) and the carboxylic group of this compound.

-

Reagents : N,N'-diisopropyl carbodiimide (B86325) (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) are used as activating agents.

-

Procedure :

-

Mix equal concentrations (e.g., 5 mM in DMSO) of PTX and this compound.

-

Add an equal volume of 1X PBS in the presence of DIC and DMAP.

-

Incubate the reaction mixture.

-

-

Purification : The resulting PTX-MHI conjugate is purified using a dialysis membrane (e.g., MWCO cutoff 1k).

-

Characterization : The successful synthesis and purity of the conjugate are confirmed using absorbance spectroscopy and time-of-flight mass spectrometry.

In Vitro Cellular Uptake Assay[2]

-

Cell Culture : Culture human colon carcinoma cells (HT-29) and normal mouse embryonic fibroblasts (NIH3T3) in their respective appropriate media.

-

Seeding : Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Treatment : Treat the cells with this compound or PTX-MHI at a specific concentration (e.g., 10 µM) for a defined period (e.g., 2 hours).

-

Washing : After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging : Observe and capture images of the cells using a fluorescence microscope equipped with a near-infrared (NIR) filter.

In Vitro Cytotoxicity Assay (MTT Assay)[2][6]

-

Cell Seeding : Plate HT-29 and NIH3T3 cells in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

-

Treatment : Treat the cells with various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) of this compound, PTX-MHI, and PTX. Include an untreated control group.

-

Incubation : Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging and Biodistribution[2][8]

-

Animal Model : Establish a tumor xenograft model by subcutaneously injecting cancer cells (e.g., HT-29) into immunodeficient mice (e.g., female BALB/c-Nu/Nu).

-

Compound Administration : Once the tumors reach a certain size, intravenously inject the mice with this compound or PTX-MHI.

-

In Vivo Imaging : At various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours), anesthetize the mice and acquire whole-body NIRF images using an in vivo imaging system.

-

Ex Vivo Biodistribution : At the final time point, euthanize the mice and excise the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).

-

Ex Vivo Imaging : Image the excised organs and tumor using the NIRF imaging system to quantify the fluorescence intensity and determine the biodistribution of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes described in this guide.

Caption: this compound cellular uptake and localization pathway.

Caption: In vitro experimental workflow for this compound evaluation.

Caption: In vivo experimental workflow for this compound evaluation.

References

- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with MHI-148 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for non-invasive in vivo imaging of cancerous tissues.[2][3] this compound exhibits preferential accumulation in tumor cells, enabling clear visualization and differentiation from surrounding healthy tissue.[2][3] Its mechanism of action involves uptake through overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cells, followed by localization within the mitochondria and lysosomes.[1][2][3] This targeted accumulation provides a high signal-to-background ratio, crucial for sensitive and specific tumor detection.[4] Furthermore, this compound's properties have been leveraged for theranostic applications, where it can be conjugated with anticancer drugs to simultaneously image and treat tumors.[1][5]

These application notes provide a detailed protocol for utilizing this compound for in vivo imaging in murine cancer models, summarizing key quantitative data and outlining the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Imaging Parameters for this compound in Mice

| Parameter | Value | Cancer Model | Reference |

| Animal Model | BALB/c nude mice | Colon Cancer (HT-29) | [1] |

| Nude mice | Lung Cancer | [6] | |

| Xenograft nude mice | Hepatocellular Carcinoma | [4] | |

| This compound Dosage | 2 µ g/mouse (in 150 µL PBS) | Colon Cancer (HT-29) | [1] |

| 10 nmol/mouse | Renal Cancer (SN12C) | [3] | |

| 0.75 µmol/kg | Healthy mice (biosafety) | [4] | |

| Administration Route | Intravenous (tail vein) | Colon Cancer (HT-29) | [1] |

| Intraperitoneal | Renal Cancer (SN12C) | [3] | |

| Optimal Imaging Time | 1 hour post-injection | Lung Cancer | [6] |

| 8 hours post-injection (peak) | Hepatocellular Carcinoma | [4] | |

| 24 hours post-injection | Renal Cancer (SN12C) | [3] |

Signaling Pathway and Mechanism of Action

This compound's tumor specificity is primarily attributed to its interaction with OATPs, which are frequently overexpressed on the surface of cancer cells compared to normal cells.[1] The hypoxic microenvironment of tumors can also enhance this compound uptake.[7][8] Once inside the cancer cell, this compound accumulates in the mitochondria and lysosomes.[1][2][3] The β-catenin signaling pathway has been shown to regulate the expression of OATP2B1 and ABCG2, transporters that mediate the uptake and efflux of this compound, respectively, in hepatocellular carcinoma cells.[4] Inhibition of the β-catenin pathway can, therefore, enhance this compound accumulation and improve tumor imaging.[4]

Caption: this compound uptake and retention signaling pathway.

Experimental Protocols

Animal Model Preparation

-

Animal Strain: BALB/c nude mice are commonly used for xenograft tumor models.[1]

-

Tumor Induction:

-

Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

-

Anesthesia: For imaging procedures, anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

This compound Preparation and Administration

-

Reconstitution: Prepare the this compound solution by dissolving it in a biocompatible solvent such as Phosphate Buffered Saline (PBS).

-

Dosage: The dosage can vary depending on the cancer model and imaging system. A typical dose is 2 µ g/mouse administered intravenously.[1] For some models, an intraperitoneal injection of 10 nmol per mouse has been used.[3]

-

Administration: Administer the prepared this compound solution to the mice via intravenous (tail vein) or intraperitoneal injection.

In Vivo Near-Infrared Fluorescence Imaging

-

Imaging System: Utilize an in vivo imaging system equipped for near-infrared fluorescence detection.

-

Imaging Time Course:

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire fluorescence and photographic images.

-

Ensure consistent imaging parameters (e.g., exposure time, excitation/emission filters) across all animals and time points for accurate comparison.

-

Ex Vivo Biodistribution Analysis

-

Tissue Harvesting: Following the final in vivo imaging session, euthanize the mice.

-

Organ Collection: Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Ex Vivo Imaging: Image the harvested tissues using the in vivo imaging system to confirm the biodistribution of this compound. This will help to quantify the tumor-to-background signal ratio.

Data Analysis

-

Region of Interest (ROI) Analysis: Draw ROIs around the tumor and other tissues of interest on the fluorescence images.

-

Quantification: Measure the fluorescence intensity within each ROI.

-

Tumor-to-Background Ratio: Calculate the ratio of the fluorescence signal in the tumor to that in adjacent normal tissue to assess the imaging contrast.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for in vivo imaging with this compound in a murine model.